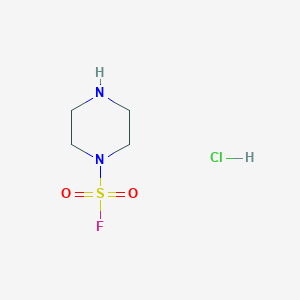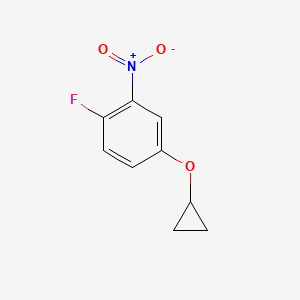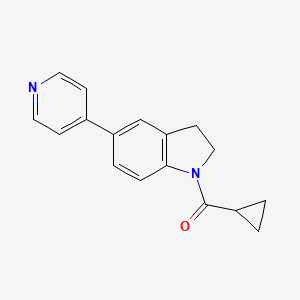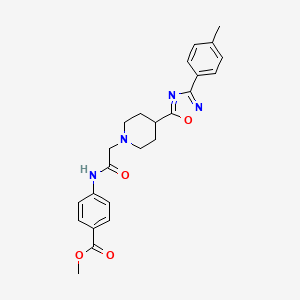
6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone, also known as 6-Bromo-3-phenylmethylquinolin-2-one, is a heterocyclic compound that belongs to the quinolinone family of compounds. It is a colorless crystalline solid with a molecular weight of 279.23 g/mol. This compound has a variety of applications in the fields of scientific research, pharmaceuticals, and agrochemicals. This compound has been studied extensively for its unique properties and its potential applications.
Scientific Research Applications
Antimicrobial and Antimalarial Agents
6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone derivatives have been synthesized and tested for their antimicrobial and antimalarial activities. A study by Parthasaradhi et al. (2015) found that these compounds exhibit significant antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).
Anticancer Agents
Quinoline derivatives, including those with a this compound structure, have been evaluated for their potential as anticancer agents. Köprülü et al. (2018) tested a variety of quinoline derivatives for their biological activity against cancer cell lines, including rat glioblastoma, human cervical cancer cells, and human adenocarcinoma, finding that certain compounds showed significant antiproliferative activity (Köprülü et al., 2018).
HIV-1 Integrase Inhibitors
Studies have also explored the potential of this compound derivatives as HIV-1 integrase inhibitors. Vandurm et al. (2009) synthesized and evaluated compounds for their enzymatic and antiviral activity, identifying that certain derivatives are potent inhibitors of HIV-1 integrase (Vandurm et al., 2009).
Liquid Crystal Properties
Rodrigues et al. (2019) reported the synthesis of a new series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines, utilizing 6-bromoquinolines as precursors. These compounds were evaluated for their liquid crystal (LCs) properties, with findings indicating potential applications in LC technology (Rodrigues et al., 2019).
Antimycobacterial Activity
Quinoline derivatives, including those incorporating the this compound moiety, have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. Upadhayaya et al. (2009) found that certain compounds exhibited high levels of growth inhibition of mycobacterial activity, suggesting potential for the development of new antitubercular drugs (Upadhayaya et al., 2009).
properties
IUPAC Name |
3-benzyl-6-bromo-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAOVIBBTKTYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2743628.png)
![5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2743629.png)
![N-(2,5-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2743632.png)
![N-[(3,5-dimethylphenoxy)-methylphosphoryl]pyridin-2-amine](/img/structure/B2743634.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2743639.png)
![Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2743640.png)



![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2743645.png)
![tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate](/img/structure/B2743646.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2743649.png)